
3,5-二氟吡啶-2-甲酸
描述
3,5-difluoropyridine-2-carboxylic Acid is a fluorinated derivative of picolinic acid, characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring. Its molecular formula is C6H3F2NO2, and it has a molecular weight of 159.09 g/mol
科学研究应用
3,5-difluoropyridine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential as an antidiabetic agent in the form of metal complexes.
Industry: Utilized in the development of novel materials and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: 3,5-difluoropyridine-2-carboxylic Acid can be synthesized from 2-Cyano-3,5-difluoropyridine. One common method involves the reaction of 2-Cyano-3,5-difluoropyridine with sulfuric acid and water at 110°C for 22 hours. The mixture is then poured into ice water, and the precipitated solid is collected by filtration .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
化学反应分析
Types of Reactions: 3,5-difluoropyridine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
作用机制
The mechanism of action of 3,5-difluoropyridine-2-carboxylic Acid involves its interaction with specific molecular targets. For instance, its metal complexes have shown insulin-mimetic activity by inhibiting the release of free fatty acids from adipocytes . The compound’s fluorine atoms enhance its binding affinity and stability, making it a valuable tool in biochemical studies.
相似化合物的比较
- 3-Hydroxypicolinic acid
- 4-Methylhydroxypicolinic acid
- 3,5-Difluoropyridine-2-carboxylic acid
Comparison: 3,5-difluoropyridine-2-carboxylic Acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its analogs. For example, 3-Hydroxypicolinic acid and 4-Methylhydroxypicolinic acid do not possess the same level of fluorine-induced stability and reactivity .
属性
IUPAC Name |
3,5-difluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLXAJQKMIWFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382544 | |
| Record name | 3,5-difluoropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-04-7 | |
| Record name | 3,5-Difluoropyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3,5-difluoropicolinic acid into vanadium(V) complexes influence their insulin-mimetic activity compared to complexes formed with 3-hydroxypicolinic acid?
A: The research paper investigates the insulin-mimetic activity of both vanadium(V) complexes with 3,5-difluoropicolinic acid and 3-hydroxypicolinic acid. The study found that while both types of complexes exhibit insulin-mimetic activity comparable to VOSO4, the complexes with 3-hydroxypicolinic acid demonstrate higher activity than those with 3,5-difluoropicolinic acid []. This suggests that the presence of the hydroxyl group in 3-hydroxypicolinic acid may play a role in enhancing the insulin-mimetic activity of the resulting vanadium(V) complexes. Further research is needed to elucidate the specific mechanisms underlying this difference in activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



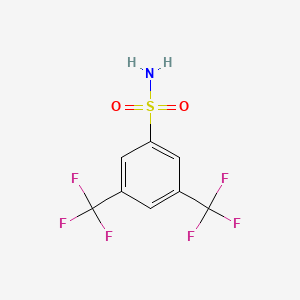
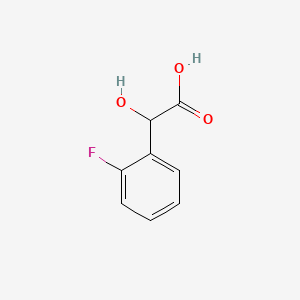


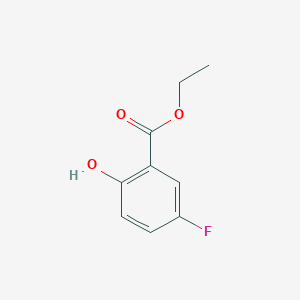
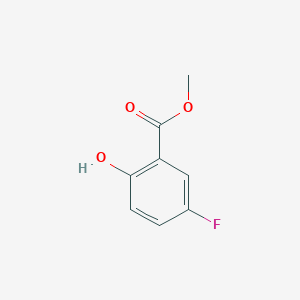
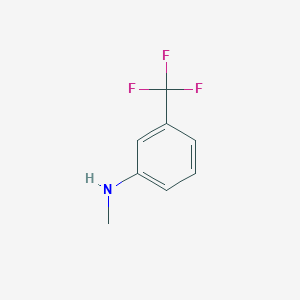

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)




